molecular formula C18H28N4O3 B5688742 N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide

Cat. No.: B5688742
M. Wt: 348.4 g/mol
InChI Key: VRDLBEIUEGXJMY-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine ring substituted with a tert-butyl group and a pyrrolidine ring with a propyl group

Properties

IUPAC Name

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-6-7-12-9-22(10-14(12)19-11(2)23)16(24)13-8-15(18(3,4)5)21-17(25)20-13/h8,12,14H,6-7,9-10H2,1-5H3,(H,19,23)(H,20,21,25)/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDLBEIUEGXJMY-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=NC(=O)NC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C)C(=O)C2=NC(=O)NC(=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Formation of the pyrrolidine ring: This can be synthesized through a series of cyclization and reduction reactions.

    Coupling of the pyrimidine and pyrrolidine rings: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-methylpyrrolidin-3-yl]acetamide
  • N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-ethylpyrrolidin-3-yl]acetamide

Uniqueness

N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.